molecular formula C8H11FN2O B13283781 5-Fluoro-2-(propan-2-yloxy)pyridin-3-amine

5-Fluoro-2-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B13283781
M. Wt: 170.18 g/mol
InChI Key: XEBPVECPVYZUBD-UHFFFAOYSA-N
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Description

5-Fluoro-2-(propan-2-yloxy)pyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C₈H₁₁FN₂O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(propan-2-yloxy)pyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with isopropyl alcohol under basic conditions to introduce the propan-2-yloxy group.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C).

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(propan-2-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of the compound.

Scientific Research Applications

5-Fluoro-2-(propan-2-yloxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter protein function, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties but lacking the propan-2-yloxy group.

    3-Fluoro-4-(propan-2-yloxy)pyridine: Another fluorinated pyridine derivative with the propan-2-yloxy group at a different position.

Uniqueness

5-Fluoro-2-(propan-2-yloxy)pyridin-3-amine is unique due to the specific positioning of the fluorine and propan-2-yloxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and agrochemicals .

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

5-fluoro-2-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C8H11FN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3

InChI Key

XEBPVECPVYZUBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)F)N

Origin of Product

United States

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